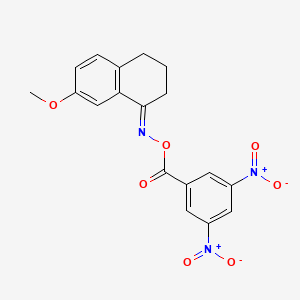
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. In vivo studies have demonstrated that the compound can reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its relatively low toxicity. However, the compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the optimization of its therapeutic use, including the identification of suitable drug delivery systems. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify potential drug targets. Finally, research is needed to evaluate the safety and efficacy of the compound in clinical trials.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone involves the condensation reaction of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is primarily focused on its potential as a therapeutic agent. This compound has been shown to exhibit significant anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-[(E)-[1-[(2-chlorophenyl)methyl]indol-3-yl]methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4S/c24-19-9-3-1-7-16(19)14-28-15-17(18-8-2-5-11-21(18)28)13-25-27-23-26-20-10-4-6-12-22(20)29-23/h1-13,15H,14H2,(H,26,27)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHVHKBOTKOZQL-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC5=CC=CC=C5S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC5=CC=CC=C5S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)
![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)